
N-(2-ethoxy-5-nitrophenyl)-4-methylbenzenesulfonamide
Beschreibung
Eigenschaften
Molekularformel |
C15H16N2O5S |
---|---|
Molekulargewicht |
336.4g/mol |
IUPAC-Name |
N-(2-ethoxy-5-nitrophenyl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C15H16N2O5S/c1-3-22-15-9-6-12(17(18)19)10-14(15)16-23(20,21)13-7-4-11(2)5-8-13/h4-10,16H,3H2,1-2H3 |
InChI-Schlüssel |
FAGJKGNKGYRPGE-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)[N+](=O)[O-])NS(=O)(=O)C2=CC=C(C=C2)C |
Kanonische SMILES |
CCOC1=C(C=C(C=C1)[N+](=O)[O-])NS(=O)(=O)C2=CC=C(C=C2)C |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
The synthesis of N-(2-ethoxy-5-nitrophenyl)-4-methylbenzenesulfonamide typically involves a multi-step process. One common synthetic route includes the nitration of 2-ethoxyaniline to form 2-ethoxy-5-nitroaniline, followed by the sulfonation of 4-methylbenzenesulfonyl chloride to produce the final product. The reaction conditions often require the use of strong acids, such as sulfuric acid, and elevated temperatures to facilitate the nitration and sulfonation reactions.
Analyse Chemischer Reaktionen
N-(2-ethoxy-5-nitrophenyl)-4-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines.
Substitution: The ethoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
N-(2-ethoxy-5-nitrophenyl)-4-methylbenzenesulfonamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-(2-ethoxy-5-nitrophenyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonamide group can also interact with enzymes and proteins, modulating their activity and contributing to the compound’s overall effects .
Vergleich Mit ähnlichen Verbindungen
N-(2-ethoxy-5-nitrophenyl)-4-methylbenzenesulfonamide can be compared with similar compounds, such as:
N-(2-methoxy-5-nitrophenyl)acetamide: This compound has a similar nitrophenyl group but differs in the presence of a methoxy group and an acetamide group.
N-(2-ethoxy-5-nitrophenyl)acetamide: Similar to the target compound but with an acetamide group instead of a sulfonamide group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.